4-Iodo-5-methoxypyridin-3-amine
Overview
Description
4-Iodo-5-methoxypyridin-3-amine, also known as IMPY, is a molecule with a pyridine backbone that has been widely researched for its potential biological and medicinal applications. It has the empirical formula C6H7IN2O and a molecular weight of 250.04 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1cncc(N)c1I
. This indicates that the molecule consists of a pyridine ring with an iodine atom at the 4th position, a methoxy group at the 5th position, and an amine group at the 3rd position . Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molar refractivity of 35.3±0.3 cm^3, a polar surface area of 48 Å^2, and a molar volume of 108.9±3.0 cm^3 .Scientific Research Applications
Chemical Synthesis and Functionalization
- Nucleophilic Amination : A new protocol utilizing sodium hydride (NaH) in the presence of lithium iodide (LiI) has been developed for the nucleophilic amination of methoxypyridines, including 4-Iodo-5-methoxypyridin-3-amine, offering concise access to various aminopyridines of medicinal interest (Pang, Kaga, & Chiba, 2018).
- Synthesis of Heterocycles : This compound has been used in the synthesis of furan-fused heterocycles through Sonogashira-acetylide coupling, dealkylation, and regioselective furan annulation reactions (Conreaux et al., 2008).
Material Science and Supramolecular Chemistry
- Formation of Hypervalent Complexes : this compound demonstrates the ability to form hypervalent complexes through intermolecular Si...N interactions, suggesting applications in supramolecular chemistry (Nakash, Gut, & Goldvaser, 2005).
- Photoorganocatalytic Applications : Iodo-Bodipy derivatives, related to this compound, have been used as organic triplet photosensitizers for photoredox catalytic organic reactions, indicating its potential in photochemical applications (Huang et al., 2013).
Pharmaceutical and Biological Research
- Antiproliferative Activity in Melanoma Cells : N-Arylation of pyrrole with this compound under copper catalysis has been studied, with some synthesized compounds exhibiting low to moderate antiproliferative activity in melanoma cells (Hedidi et al., 2016).
Catalysis and Reaction Mechanisms
- Catalytic Amidation : ortho-Iodophenylboronic acids, closely related to this compound, have been optimized for catalytic, direct amidation methods, indicating potential catalyst optimization uses for similar compounds (Gernigon et al., 2012).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), and P302 + P352 (IF ON SKIN: Wash with plenty of water) .
Future Directions
While specific future directions for 4-Iodo-5-methoxypyridin-3-amine are not mentioned in the available resources, it’s worth noting that pyridine derivatives are of significant interest in medicinal chemistry and drug discovery. They are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
4-iodo-5-methoxypyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O/c1-10-5-3-9-2-4(8)6(5)7/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHIBSNVRCPAFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CN=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670124 | |
Record name | 4-Iodo-5-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1045855-66-0 | |
Record name | 4-Iodo-5-methoxypyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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